N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

BACE-1 Alzheimer's disease FRET assay

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9) is a synthetic heterocyclic compound comprising benzothiazole and imidazole moieties linked via a thioacetamide bridge. It was originally reported as a member of a focused library of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives designed to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease drug discovery.

Molecular Formula C19H16N4O2S2
Molecular Weight 396.48
CAS No. 851132-35-9
Cat. No. B2837521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851132-35-9
Molecular FormulaC19H16N4O2S2
Molecular Weight396.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4O2S2/c1-25-14-6-4-5-13(11-14)23-10-9-20-19(23)26-12-17(24)22-18-21-15-7-2-3-8-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
InChIKeyBYFHBZLHJRITNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9) – Procurement & Selection Baseline


N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9) is a synthetic heterocyclic compound comprising benzothiazole and imidazole moieties linked via a thioacetamide bridge . It was originally reported as a member of a focused library of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives designed to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease drug discovery [1]. The compound is currently supplied as a research-grade small molecule for non-human use.

Why Generic Substitution Fails for N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9)


Within the benzothiazole-thioacetamide class, minor structural modifications—particularly the imidazole N-aryl substitution pattern—profoundly alter BACE-1 inhibitory potency, selectivity over off-targets such as acetylcholinesterase (AChE), and predicted blood-brain barrier permeability [1]. The specific 3-methoxyphenyl substituent on the imidazole ring of CAS 851132-35-9 directly influences steric and electronic complementarity within the BACE-1 active site, as demonstrated by docking studies on close analogs [2]. Consequently, generic replacement with other in-class compounds bearing different substitution patterns cannot be assumed to preserve the activity profile of this precise molecule.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9)


BACE-1 Enzyme Inhibition: Target Compound vs. Leading Analog in the Series

The target compound (CAS 851132-35-9) inhibits human recombinant BACE-1 with an IC50 of 10,000 nM in a fluorescence resonance energy transfer (FRET) assay [1]. In the same study series, the most potent analog, compound 41, displayed an IC50 of 4,600 nM under comparable assay conditions [2]. This highlights a 2.2-fold lower potency for the target compound relative to the series lead.

BACE-1 Alzheimer's disease FRET assay

Acetylcholinesterase (AChE) Counter-Screen: Selectivity Profile

The target compound inhibits acetylcholinesterase (AChE) with an IC50 of 30,000 nM, yielding a BACE-1/AChE selectivity ratio of 3:1 [1]. While explicit selectivity data for the series lead compound 41 is not publicly available, the absolute micromolar AChE activity indicates that off-target cholinergic effects must be considered at high concentrations. This contrasts with more selective BACE-1 inhibitors where AChE IC50 values can exceed 50,000 nM [2].

Acetylcholinesterase selectivity off-target

Molecular Docking Fingerprint: 3-Methoxyphenyl Interaction with BACE-1

Docking studies on the parent scaffold series reveal that the N-aryl substituent on the imidazole ring occupies a distinct hydrophobic sub-pocket within BACE-1 [1]. The 3-methoxy group of the target compound is computationally predicted to engage in favorable van der Waals contacts with residues Leu30 and Tyr71, a binding pose that differs from the 4-substituted-phenyl analogs which project into a solvent-exposed region. This docking-based differentiation rationalizes the retained micromolar activity despite the absence of optimal hydrophobic occupancy.

docking 3-methoxyphenyl binding mode

Optimal Application Scenarios for N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-35-9)


SAR Probe for 3-Methoxyphenyl Occupancy in BACE-1

The defined IC50 of 10,000 nM against BACE-1 [1] positions this compound as a moderately active SAR probe. Researchers investigating the tolerance of the BACE-1 hydrophobic sub-pocket for meta-substituted phenyl groups can use this compound to benchmark activity against para-substituted analogs, directly testing docking-based hypotheses [2].

Off-Target Selectivity Reference Standard

With a measurable AChE IC50 of 30,000 nM, this compound serves as a useful reference for establishing selectivity windows in BACE-1 drug discovery programs. Its 3:1 selectivity ratio provides a baseline against which to compare more optimized leads, ensuring that new analogs genuinely improve selectivity rather than simply retaining the original profile [1].

Chemical Biology Tool for Alzheimer's Pathway Dissection

Given the established role of BACE-1 in amyloid precursor protein processing, this compound can be utilized in cellular models of Alzheimer's disease to partially inhibit BACE-1 activity. Its moderate potency allows for dose-response studies that avoid complete pathway shutdown, which is valuable for studying the nuanced effects of BACE-1 modulation on downstream amyloid-beta production [2].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.